1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride
Description
1-[4-(Carboxymethyl)benzyl]-4-methylpiperazine dihydrochloride is a piperazine derivative characterized by a 4-methylpiperazine core linked to a benzyl group substituted with a carboxymethyl (-CH₂COOH) moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Key physicochemical properties include a molecular formula of C₁₃H₂₀Cl₂N₂O₂ (for the benzoic acid variant), a molecular weight of ~307.22 g/mol, and hydrogen bonding capacity (3 donors, 3 acceptors) that influence its pharmacokinetic profile .
Properties
IUPAC Name |
2-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-15-6-8-16(9-7-15)11-13-4-2-12(3-5-13)10-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGELDXHNOWOAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)CC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride typically involves multiple steps. One common method starts with the reaction of 4-methylpiperazine with 4-(chloromethyl)benzoic acid under basic conditions to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethylbenzyl group can enhance binding affinity to these targets, while the piperazine ring may facilitate the compound’s stability and solubility. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely explored for their antihistaminic, antipsychotic, and anticancer properties. Below is a structured comparison of 1-[4-(Carboxymethyl)benzyl]-4-methylpiperazine dihydrochloride with structurally related compounds:
Table 1: Structural and Pharmacological Comparison
*Calculated based on structural analogy.
Key Findings:
Chlorobenzhydryl groups (e.g., in meclizine and chlorocyclizine) increase lipophilicity, favoring blood-brain barrier penetration and central nervous system activity .
Pharmacological Profiles: Cetirizine’s ethoxyacetic acid side chain reduces central sedation, making it a second-generation antihistamine, whereas chlorocyclizine’s benzhydryl group correlates with sedative effects .
Synthetic Accessibility :
- Bromination-amination routes (e.g., for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride) achieve yields >80%, indicating scalable synthesis for the target compound .
Safety and Stability :
- Dihydrochloride salts generally exhibit improved stability and reduced hygroscopicity compared to free bases. Hazard profiles (e.g., H302: harmful if swallowed) are common across similar piperazines .
Biological Activity
1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound acts primarily as a muscarinic receptor antagonist , which is significant for its potential use in treating various neurological disorders. Muscarinic receptors are involved in numerous physiological processes, including cognitive function, memory, and muscle contraction. By inhibiting these receptors, the compound may modulate neurotransmission and influence conditions such as Alzheimer's disease and other cognitive deficits .
Biological Activity and Therapeutic Applications
This compound has shown promise in several areas:
- Neurological Disorders : Its antagonistic properties at muscarinic receptors suggest potential applications in treating conditions like Alzheimer's disease and Lewy Body Dementia .
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may induce apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways. This suggests that this compound could have anticancer properties worth exploring .
- Antimicrobial Activity : Related compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial properties .
Research Findings
Recent studies have evaluated the biological activity of this compound and its analogs. Here are some key findings:
| Study Focus | Methodology | Results |
|---|---|---|
| Muscarinic Binding | Competitive binding assays | High affinity for m1 to m4 muscarinic receptors |
| Anticancer Efficacy | Cytotoxicity assays on cancer cell lines | Induced apoptosis via ROS pathways |
| Antimicrobial Testing | Disk diffusion method against bacterial strains | Significant inhibition of P. aeruginosa and S. aureus |
Case Studies
- Neurological Effects : A study investigated the effects of related piperazine derivatives on cognitive function in animal models. The results indicated improvements in memory retention and learning capabilities when administered at specific dosages .
- Cancer Cell Apoptosis : In vitro studies showed that compounds similar to this compound significantly increased ROS levels in cancer cells, leading to mitochondrial dysfunction and cell death .
- Antimicrobial Efficacy : Research on structural analogs demonstrated potent antimicrobial activity against resistant strains of bacteria, suggesting that this class of compounds could be developed into effective treatments for infections .
Q & A
Q. Example Workflow :
In vitro Assay : Incubate the compound with purified receptor.
Fluorescence Quenching : Monitor conformational changes.
Data Normalization : Compare with reference antagonists (e.g., atropine for muscarinic receptors).
What environmental factors destabilize this compound, and how can stability be maintained during experiments?
Basic Research Question
Critical stability factors:
Q. Stability Protocol :
- Short-term : Use amber vials at 4°C for <72 hours.
- Long-term : Lyophilize and store under argon at -20°C .
Which analytical techniques are most effective for quantifying this compound in complex matrices?
Basic Research Question
Q. Validation Parameters :
| Technique | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
|---|---|---|---|
| HPLC-UV | 10 | 30 | 98.5 |
| LC-MS/MS | 0.5 | 1.5 | 102.3 |
How can computational methods optimize the compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME predict poor blood-brain barrier penetration due to high polarity .
- Quantum Chemical Calculations : Optimize the protonation state of the piperazine ring to enhance solubility .
- In Silico Mutagenesis : Identify structural analogs with improved metabolic stability .
What safety precautions are critical when handling this compound?
Basic Research Question
- Hazard Codes : H314 (causes severe skin burns).
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
- Meta-analysis : Compare studies using standardized assays (e.g., uniform cell lines, IC₅₀ normalization) .
- Dose-Response Reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) .
- Structural Confirmation : Verify batch purity via NMR and XRD to rule out degradation .
What industrial applications are emerging for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
